3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole derivative reacts with 4-(dimethylamino)phenethylamine under appropriate conditions, often using coupling reagents like EDCI or DCC to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions on the chlorophenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives or ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide is investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets such as neurotransmitter receptors or enzymes could make it useful in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it might act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide
- 3-(2-bromophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide
- 3-(2-fluorophenyl)-N-(4-(dimethylamino)phenethyl)-5-methylisoxazole-4-carboxamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This chlorine substitution can affect the compound’s pharmacokinetic properties, such as its solubility, stability, and ability to cross biological membranes.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-19(20(24-27-14)17-6-4-5-7-18(17)22)21(26)23-13-12-15-8-10-16(11-9-15)25(2)3/h4-11H,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQNSOCVRSAYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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